molecular formula C16H22Cl2N2O B1372177 N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride CAS No. 1185298-45-6

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride

Cat. No.: B1372177
CAS No.: 1185298-45-6
M. Wt: 329.3 g/mol
InChI Key: LFGAVHJJWWFSKK-UHFFFAOYSA-N
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Description

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride is a chemical compound with the molecular formula C13H24Cl2N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a phenoxy group, and a dihydrochloride salt form, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride typically involves the reaction of 4-amino-3-methylphenol with an appropriate alkylating agent to introduce the phenoxyethyl group. This is followed by the methylation of the amine group and subsequent formation of the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or alkoxides are used in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenoxy compounds. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and phenoxy groups allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride
  • N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride
  • N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diisopropylamine dihydrochloride

Uniqueness

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, which can be advantageous for certain uses.

Biological Activity

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride, with the CAS number 1185298-45-6, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C16H21ClN2O
  • Molecular Weight : 292.81 g/mol
  • CAS Number : 1185298-45-6
  • Chemical Structure :
    N 2 4 Amino 3 methylphenoxy ethyl N methyl N phenylamine dihydrochloride\text{N 2 4 Amino 3 methylphenoxy ethyl N methyl N phenylamine dihydrochloride}

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its pharmacological effects, particularly in relation to enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic processes. For instance, it has been evaluated for its effects on 17β-hydroxysteroid dehydrogenases (17β-HSD) , which are crucial in steroid metabolism. The compound's analogs have shown promising results, with some exhibiting IC50 values in the low micromolar range, indicating significant enzyme inhibition potential .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar phenylamine derivatives have been documented for their effectiveness against various pathogens. For example, compounds with a related structure have been utilized as fungicides and bactericides in agricultural applications . The specific antimicrobial efficacy of this compound remains to be thoroughly investigated.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    • A series of analogs were synthesized to evaluate their biological activity against 17β-HSD. The most active compounds demonstrated IC50 values ranging from 700 nM to 900 nM . These findings suggest that modifications to the phenylamine structure can enhance biological activity.
  • Pharmacological Applications :
    • In a study focusing on the synthesis of m-aryloxy phenols, derivatives similar to N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine were evaluated for their ability to inhibit nitric oxide synthases (NOS), which are implicated in various inflammatory conditions . The results indicated that certain derivatives exhibited significant inhibitory activity, paving the way for further pharmacological exploration.
  • Potential Use in Crop Protection :
    • Patents have indicated that phenylamine derivatives can be effective against phytopathogenic microorganisms, suggesting that this compound may also find applications in agricultural chemistry as a protective agent against crop diseases .

Summary of Findings

Property Details
Molecular FormulaC16H21ClN2O
Molecular Weight292.81 g/mol
CAS Number1185298-45-6
Biological ActivitiesEnzyme inhibition, antimicrobial potential
Notable IC50 Values700 nM - 900 nM
ApplicationsPharmacology, agriculture

Properties

IUPAC Name

2-methyl-4-[2-(N-methylanilino)ethoxy]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.2ClH/c1-13-12-15(8-9-16(13)17)19-11-10-18(2)14-6-4-3-5-7-14;;/h3-9,12H,10-11,17H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGAVHJJWWFSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN(C)C2=CC=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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